molecular formula C23H26N2O3 B11376022 2-(3,4-Dimethoxyphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

2-(3,4-Dimethoxyphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11376022
M. Wt: 378.5 g/mol
InChI Key: XGKIUQMSNVIOLM-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure features a combination of aromatic rings and a diazatricyclo core, which contributes to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-(3,4-Dimethoxyphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one can be achieved through several synthetic routes. One common method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. In this approach, the diastereomeric morpholinone derivative N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one is formed in the Petasis reaction and then transformed into the target compound via Pomeranz–Fritsch–Bobbitt cyclization . Industrial production methods may involve optimization of these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

2-(3,4-Dimethoxyphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(3,4-Dimethoxyphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-methyl-7-phenyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C23H26N2O3/c1-22-12-24-14-23(21(22)26,17-7-5-4-6-8-17)15-25(13-22)20(24)16-9-10-18(27-2)19(11-16)28-3/h4-11,20H,12-15H2,1-3H3

InChI Key

XGKIUQMSNVIOLM-UHFFFAOYSA-N

Canonical SMILES

CC12CN3CC(C1=O)(CN(C2)C3C4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5

Origin of Product

United States

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